A Comprehensive Technical Guide to the Physicochemical Properties of 1-(2-methoxyphenyl)-1H-imidazole-4-carboxylic acid
A Comprehensive Technical Guide to the Physicochemical Properties of 1-(2-methoxyphenyl)-1H-imidazole-4-carboxylic acid
Executive Summary
The journey of a drug candidate from discovery to a viable therapeutic is fundamentally governed by its physicochemical properties. These characteristics dictate its behavior in biological systems, influencing everything from solubility and absorption to metabolic stability and target engagement. This guide provides an in-depth analysis of 1-(2-methoxyphenyl)-1H-imidazole-4-carboxylic acid, a heterocyclic compound of interest to medicinal chemists and drug development professionals. We will delve into its core structural and physicochemical attributes, presenting not just predicted data, but also the rigorous, field-proven experimental protocols required for their empirical validation. This document is structured to serve as a practical and authoritative resource, explaining the causality behind experimental design and grounding all claims in verifiable scientific literature.
Chemical Identity and Structural Framework
A precise understanding of a molecule's identity is the foundation of all subsequent characterization. 1-(2-methoxyphenyl)-1H-imidazole-4-carboxylic acid is registered under CAS Number 952959-44-3.[1][2][3] Its fundamental properties are summarized below.
| Identifier | Value | Source |
| CAS Number | 952959-44-3 | [1][2][3] |
| Molecular Formula | C₁₁H₁₀N₂O₃ | [1] |
| Molecular Weight | 218.21 g/mol | [1] |
| SMILES | COC1=CC=CC=C1N2C=C(C(=O)O)N=C2 | [1] |
| Structure | 1-(2-methoxyphenyl)-1H-imidazole-4-carboxylic acid |
In Silico Physicochemical Profile: A Starting Point
Computational models provide valuable, first-pass estimates of a compound's properties, guiding initial experimental design. However, these predictions must be treated as hypotheses that require empirical confirmation. The predicted properties for 1-(2-methoxyphenyl)-1H-imidazole-4-carboxylic acid are presented below.
| Property | Predicted Value | Significance | Source |
| LogP | 1.58 | Indicates moderate lipophilicity, suggesting potential for membrane permeability. | [1] |
| pKa | 1.47 ± 0.10 | This predicted value is unusually low for a carboxylic acid and likely corresponds to one of the imidazole nitrogen protons; it highlights the critical need for experimental determination. | [2] |
| TPSA | 64.35 Ų | The Topological Polar Surface Area suggests good potential for oral bioavailability. | [1] |
| Hydrogen Bond Donors | 1 | [1] | |
| Hydrogen Bond Acceptors | 4 | [1] | |
| Rotatable Bonds | 3 | Suggests a degree of conformational flexibility. | [1] |
| Boiling Point | 464.6 ± 25.0 °C | [2] | |
| Density | 1.29 ± 0.1 g/cm³ | [2] |
Integrated Physicochemical Characterization Workflow
A systematic approach is essential for the comprehensive characterization of a new chemical entity. The following workflow outlines the logical progression from initial identity confirmation to in-depth property analysis and stability assessment.
Aqueous Solubility
Theoretical Context
Aqueous solubility is a primary determinant of a drug's bioavailability. Poor solubility can lead to low absorption and formulation challenges. [4]It is crucial to distinguish between thermodynamic solubility, the true equilibrium concentration, and kinetic solubility, a faster but less precise measurement often used in high-throughput screening. [5][6]For definitive characterization, thermodynamic solubility is the required parameter.
Experimental Protocol: Thermodynamic Shake-Flask Method
The shake-flask method is considered the "gold standard" for determining thermodynamic solubility. [6][7]
-
Medium Preparation: Prepare the desired aqueous buffer (e.g., phosphate-buffered saline, pH 7.4).
-
Sample Addition: Add an excess amount of the solid compound to a vial containing a known volume of the buffer. The excess solid is critical to ensure that equilibrium is reached from a saturated state.
-
Equilibration: Seal the vials and agitate them on a shaker or rotator at a constant, controlled temperature (e.g., 25°C) for a sufficient period to reach equilibrium. [4]This typically requires 24 to 48 hours; equilibrium should be confirmed by sampling at multiple time points (e.g., 24h, 48h, 72h) until the concentration plateaus. [8]4. Phase Separation: After equilibration, allow the suspension to settle. Carefully remove an aliquot of the supernatant, ensuring no solid particles are transferred. This is typically achieved by centrifugation followed by filtration through a low-binding filter (e.g., 0.22 µm PVDF).
-
Quantification: Accurately dilute the filtered supernatant and determine the compound's concentration using a validated analytical method, typically HPLC-UV. [5][8]A calibration curve prepared with known concentrations of the compound is used for quantification.
Workflow for Thermodynamic Solubility Determination
Lipophilicity (LogP / LogD)
Theoretical Context
Lipophilicity, the "greasiness" of a molecule, is a key factor in its ability to cross biological membranes. It is measured as the partition coefficient (P) between an immiscible lipid-like solvent (n-octanol) and water. For neutral compounds, this is expressed as LogP. For ionizable compounds like the topic molecule, the distribution coefficient (D) at a specific pH is more relevant, expressed as LogD. [7]LogP is a component of Lipinski's "Rule of Five" for predicting drug-likeness. [7][9]
Experimental Protocol: Shake-Flask Method for LogD
This direct measurement is the reference method for determining lipophilicity. [9][10][11]
-
Solvent Preparation: Prepare a quantity of high-purity n-octanol and the relevant aqueous buffer (e.g., PBS, pH 7.4). Pre-saturate each solvent by shaking it vigorously with the other for 24 hours and then allowing the phases to separate completely. [12]This step is critical to prevent volume changes during the experiment.
-
Partitioning: Add a known, small amount of the compound (from a stock solution) to a vial containing known volumes of the pre-saturated n-octanol and pre-saturated buffer.
-
Equilibration: Shake the vial for a sufficient time (e.g., 1-3 hours) to allow the compound to reach partitioning equilibrium.
-
Phase Separation: Centrifuge the vial to ensure a clean separation of the n-octanol and aqueous layers.
-
Quantification: Carefully sample a precise aliquot from each phase. Quantify the concentration of the compound in both the n-octanol and aqueous samples using a suitable analytical method (e.g., HPLC-UV). [10][11]6. Calculation: The distribution coefficient, D, is the ratio of the concentration in the octanol phase to the concentration in the aqueous phase. LogD is the base-10 logarithm of this value:
-
D = [Concentration]ₒ꜀ₜₐₙₒₗ / [Concentration]ₐᵩᵤₑₒᵤₛ
-
LogD = log₁₀(D)
-
Workflow for LogD Determination
Chemical Stability Assessment
Theoretical Context
A drug molecule must be sufficiently stable to survive manufacturing, storage, and administration. Forced degradation (or stress testing) studies are undertaken to identify likely degradation products and establish the intrinsic stability of the molecule. [13][14]These studies are fundamental to developing and validating a stability-indicating analytical method, which is a regulatory requirement. [14][15]
Experimental Protocol: Forced Degradation Studies
The compound should be subjected to stress conditions as outlined in the ICH Q1A guidelines, aiming for 5-20% degradation. [14]
-
Hydrolytic Stability:
-
Acid: Reflux the compound in 0.1 M HCl at a controlled temperature (e.g., 60°C) for a defined period (e.g., 30 minutes to several hours). [14] * Base: Reflux the compound in 0.1 M NaOH under similar conditions. [14] * Neutral: Reflux the compound in water. [14]2. Oxidative Stability: Treat the compound with a dilute solution of hydrogen peroxide (e.g., 3% H₂O₂) at room temperature. [14]3. Photostability: Expose the solid compound and a solution of the compound to a controlled light source providing both UV and visible output, as specified by ICH Q1B guidelines.
-
-
Thermal Stability: Expose the solid compound to elevated temperatures (e.g., 60°C).
Analytical Method and Interpretation
All stressed samples, along with an unstressed control, are analyzed by a high-performance liquid chromatography (HPLC) method. A successful stability-indicating method must be able to resolve the parent peak of 1-(2-methoxyphenyl)-1H-imidazole-4-carboxylic acid from all process impurities and degradation products. [13][15]The use of a photodiode array (PDA) detector is highly recommended as it can help determine peak purity. [15]
Conclusion
1-(2-methoxyphenyl)-1H-imidazole-4-carboxylic acid possesses a physicochemical profile dictated by its aromatic, imidazole, and carboxylic acid functionalities. While in silico predictions provide a useful starting point, this guide emphasizes the necessity of empirical data. The detailed protocols for determining pKa, thermodynamic solubility, and LogD via potentiometric titration and the shake-flask method, respectively, provide a robust framework for its comprehensive characterization. This empirical data is indispensable for predicting the compound's in vivo behavior and for making informed decisions during the lead optimization and formulation development stages of any drug discovery program.
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